molecular formula C24H21N5O2 B2428169 3-allyl-1-methyl-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896291-61-5

3-allyl-1-methyl-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2428169
M. Wt: 411.465
InChI Key: QDVXMMZKKNAHHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-allyl-1-methyl-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a complex organic molecule. It contains several functional groups including an imidazole ring, a purine ring, and phenyl groups. The presence of these functional groups suggests that this compound might have interesting chemical properties and could potentially be involved in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The imidazole and purine rings, in particular, are aromatic and would contribute to the compound’s stability .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of aromatic rings in this compound might contribute to its stability and could affect its solubility in different solvents .

Scientific Research Applications

Pharmacological Applications

  • Serotonin Receptor Ligands : Derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione, closely related to the queried compound, have been identified as potent ligands for the 5-HT1A serotonin receptor. These compounds exhibit potential anxiolytic and antidepressant activities, as explored in preclinical studies. For instance, specific derivatives exerted anxiolytic-like activity in mice, comparable to that of Diazepam, and acted like antidepressants in forced swimming tests (Zagórska et al., 2009).

  • Antidepressant Agents : A study synthesized and evaluated 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, demonstrating their affinity for serotonin receptors (5-HT1A/5-HT7) and inhibitory activity on phosphodiesterases (PDE4B and PDE10A). A specific compound from this series showed potential as an antidepressant in animal models, indicating the therapeutic relevance of these derivatives (Zagórska et al., 2016).

  • A3 Adenosine Receptor Antagonists : Research involving 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones, which are structurally similar to the queried compound, has identified several derivatives as potent and selective antagonists of the A3 adenosine receptor. This finding underscores their potential in modulating adenosine receptor-mediated physiological processes (Baraldi et al., 2005).

Molecular and Chemical Studies

  • Molecular Structure Analysis : Studies on the molecular structure and properties of imidazo[2,1-f]purine-2,4-dione derivatives have been conducted to understand their pharmacokinetic properties and receptor affinities. These investigations provide insight into how structural modifications can influence biological activity and receptor selectivity (Zagórska et al., 2011).

  • Synthesis and Properties : The synthesis of various derivatives of imidazo[2,1-f]purine-2,4-diones has been a focus of research to explore their potential applications. These studies contribute to the development of novel compounds with therapeutic properties (Simo et al., 1998).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. Without more information, it’s difficult to predict the safety and hazards associated with this compound .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity, or investigating its physical and chemical properties in more detail .

properties

IUPAC Name

4-methyl-6-(3-methylphenyl)-7-phenyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O2/c1-4-13-27-22(30)20-21(26(3)24(27)31)25-23-28(20)15-19(17-10-6-5-7-11-17)29(23)18-12-8-9-16(2)14-18/h4-12,14-15H,1,13H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDVXMMZKKNAHHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC=C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-allyl-1-methyl-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.